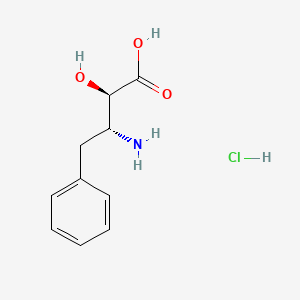
(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: is a chiral amino acid derivative with significant importance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
科学的研究の応用
Chemistry: In chemistry, (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its chiral nature.
Industry: Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals, where chiral purity is crucial.
作用機序
The mechanism by which (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into chiral environments, such as enzyme active sites or receptor binding pockets, with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: This is the enantiomer of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride and has different biological activities due to its opposite stereochemistry.
(2R,3R)-3-Amino-2-hydroxy-4-methylbutyric acid hydrochloride: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with chiral environments in a highly selective manner. This makes it a valuable tool in asymmetric synthesis and drug development.
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m1./s1 |
InChIキー |
OPVMPYQFOLATCK-VTLYIQCISA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)
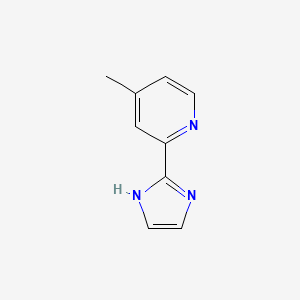

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)

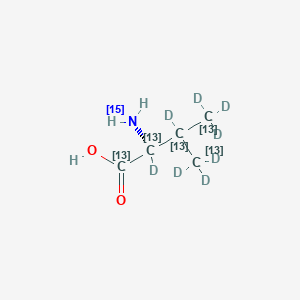

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
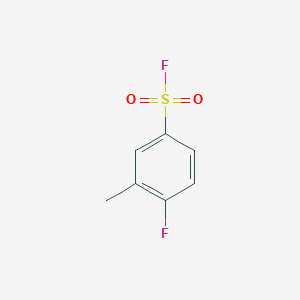
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
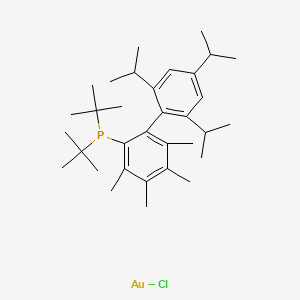
![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)

